Ethylaminomethylbenzodioxan
Description
Contextualization within the Benzodioxane Chemical Class and Related Structures
Ethylaminomethylbenzodioxan belongs to the broader chemical class of benzodioxans. These are organoheterocyclic compounds characterized by a benzene (B151609) ring fused to a dioxane ring. evitachem.com The most common and well-studied isomer is 1,4-benzodioxan, which forms the core structure of many biologically active compounds. evitachem.com The benzodioxan framework itself is a key structural motif in a variety of natural and synthetic compounds that exhibit a range of pharmacological activities.
Derivatives of 1,4-benzodioxan have been a fertile ground for medicinal chemistry, leading to the development of numerous compounds with therapeutic applications. These derivatives often feature various substituents on the benzodioxan ring system, which modulate their biological activity. The specific placement and nature of these substituents are critical in determining their interaction with biological targets.
One of the most well-known derivatives is 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxan, also known by the research code WB 4101. nih.govchemicalbook.com This compound is a more complex derivative and is sometimes referred to more simply in literature as this compound, although this is a less specific name. The core structure is the 1,4-benzodioxan moiety, with an aminomethyl side chain at the 2-position, which is further substituted with an ethyl group that is in turn linked to a dimethoxyphenoxy group. This intricate structure is crucial for its specific pharmacological profile.
Historical Perspectives on Analogous Compounds and Their Academic Research Trajectories
The scientific exploration of benzodioxan derivatives as pharmacologically active agents has a long history, with a significant focus on their interaction with the adrenergic system. wikipedia.org Adrenergic receptors, or adrenoceptors, are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine (B1679862) and epinephrine. They are subdivided into α and β types, which are further classified into subtypes. wikipedia.org
Historically, researchers have synthesized and studied a wide array of benzodioxan-based molecules to understand the structure-activity relationships (SAR) for α-adrenoceptor antagonism. acs.orgnih.gov These studies systematically modified the benzodioxan structure to identify the key features responsible for binding to and blocking α-adrenoceptors. nih.gov This line of research was instrumental in the development of selective antagonists for different α-adrenoceptor subtypes.
The investigation into these analogs paved the way for the synthesis and characterization of highly potent and selective compounds, including WB 4101. nih.gov The research trajectory shows a progression from non-selective α-blockers to more refined molecules with selectivity for α1-adrenoceptors. This historical work laid the foundation for using such compounds as pharmacological tools to probe the function of the sympathetic nervous system and to develop potential therapeutic agents for conditions like hypertension. wikipedia.org
Scope and Significance of Scholarly Inquiry into this compound
The scholarly inquiry into this compound, specifically WB 4101, has been primarily focused on its potent and selective antagonist activity at α1-adrenoceptors. nih.govchemicalbook.com This has made it a valuable research tool in pharmacology and medicinal chemistry.
Research findings have centered on several key areas:
Characterization of α1-Adrenoceptor Subtypes: WB 4101 has been instrumental in differentiating between α1-adrenoceptor subtypes. Its high affinity for these receptors has allowed researchers to study their distribution, function, and signaling pathways in various tissues. researchgate.net
Structure-Activity Relationship (SAR) Studies: The compound has served as a lead compound in SAR studies aimed at developing new ligands with improved selectivity and pharmacological profiles for both α1-adrenoceptors and other receptor systems, such as serotonin (B10506) 5-HT1A receptors. nih.govresearchgate.net These studies have explored how modifications to the benzodioxan ring and the side chain affect receptor binding and functional activity. nih.gov
Pharmacological Tool: Due to its well-defined pharmacological profile, WB 4101 is used as a standard reference antagonist in in-vitro and in-vivo studies to investigate the physiological roles of α1-adrenoceptors. researchgate.net
The significance of the research into this compound lies in its contribution to the fundamental understanding of adrenoceptor pharmacology. The detailed characterization of its interactions with its biological targets has provided a molecular blueprint for the design of new and more effective drugs targeting the adrenergic system.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-12-7-9-8-13-10-5-3-4-6-11(10)14-9/h3-6,9,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPHXPWNPFQMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1COC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233216 | |
| Record name | N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21398-66-3 | |
| Record name | N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21398-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzodioxan-2-methylamine, N-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021398663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC27686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Ethylaminomethylbenzodioxan and Its Derivatives
Advanced Synthetic Routes to the Core Benzodioxan Structure
The construction of the fundamental 1,4-benzodioxan ring system is the initial step towards synthesizing its derivatives. Modern synthetic chemistry has moved beyond classical methods to more advanced and efficient routes.
A primary method involves the reaction of a catechol with a suitable two-carbon electrophile. A notable advanced route is the Williamson ether synthesis-based cyclization. For instance, the reaction of gallic acid, after esterification to methyl 3,4,5-trihydroxybenzoate, with an excess of 1,2-dibromoethane (B42909) using potassium carbonate (K₂CO₃) as a base in acetone, yields the core benzodioxan structure. scirp.org This method allows for the formation of the dioxane ring fused to the benzene (B151609) ring, starting from readily available materials.
Another innovative approach involves the reaction of catechol with glycerol (B35011) carbonate (GlyC). This method is particularly noteworthy for its efficiency and selectivity, producing 2-hydroxymethyl-1,4-benzodioxane (B143543), a key intermediate for further functionalization. Current time information in Bangalore, IN. The reaction can be catalyzed by a basic catalyst, such as sodium methoxide (B1231860) (NaOCH₃), and proceeds with high conversion rates. Current time information in Bangalore, IN.
These advanced routes provide versatile platforms for accessing the benzodioxan core, which can then be elaborated into a wide array of derivatives.
Derivatization and Scaffold Modification Techniques for Ethylaminomethylbenzodioxan Analogues
Once the 1,4-benzodioxan core is established, the introduction of the ethylaminomethyl side chain or other analogue structures can be achieved through several functional group interconversion strategies. Key intermediates for these modifications include benzodioxan-carboxaldehydes, -carboxylic acids, and -halomethyl derivatives.
Reductive Amination: A highly versatile and widely used method for synthesizing amines is reductive amination. organicchemistrytutor.comorganic-chemistry.org This process involves the reaction of a carbonyl compound, such as a benzodioxan-carboxaldehyde, with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. To synthesize this compound, a 1,4-benzodioxan-carboxaldehyde can be reacted with ethylamine (B1201723) under mild acidic conditions (pH ~5), followed by reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or decaborane (B607025) (B₁₀H₁₄). organicchemistrytutor.comorganic-chemistry.org This one-pot procedure is efficient for producing secondary and tertiary amines. organicchemistrytutor.comepo.org
N-Alkylation of Aminomethyl Precursors: An alternative pathway begins with a pre-formed aminomethyl-benzodioxane or a precursor like a halomethyl-benzodioxane. Chiral 2-[(tosyloxy)methyl]-1,4-benzodioxanes can be converted into 2-aminomethyl derivatives through methods like the Gabriel synthesis. nih.gov Similarly, 2-(chloromethyl)benzodioxane can serve as a starting material. google.com The resulting primary aminomethyl-benzodioxane can then be N-alkylated using an ethyl halide (e.g., ethyl bromide) to yield the secondary amine, this compound.
Synthesis of Amide Analogues and Subsequent Reduction: The synthesis can also proceed through an amide intermediate. A 1,4-benzodioxane-carboxylic acid can be converted to its corresponding acid chloride, which then reacts with various primary or secondary amines to form a library of amide analogues. scirp.org For example, 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives are synthesized via nucleophilic substitution. Subsequent reduction of a specifically formed N-ethyl amide derivative using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the desired this compound.
Synthesis of Isomeric Analogues: The versatility of these methods allows for the creation of various isomers. For example, 1-(1,4-benzodioxan-2-yl)ethylamine, a constitutional isomer of the target compound, has been synthesized via the catalytic reduction of N-benzyl-1-(1,4-benzodioxan-2-yl)ethylamine using palladium on charcoal as a catalyst. prepchem.com This highlights how different substitution patterns on the ethylamine moiety can be achieved.
Below is a table summarizing key derivatization reactions for synthesizing benzodioxane amines.
Table 1: Derivatization Reactions for Benzodioxane Amine Synthesis| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| Benzodioxan-carboxaldehyde | Ethylamine, NaBH₃CN | Ethylaminomethyl-benzodioxan | organicchemistrytutor.com |
| 2-(Tosyloxymethyl)-1,4-benzodioxane | 1. Gabriel Synthesis 2. Ethyl Halide | Ethylaminomethyl-benzodioxan | nih.gov |
| 1,4-Benzodioxane-carboxylic acid | 1. SOCl₂ 2. Ethylamine 3. LiAlH₄ | Ethylaminomethyl-benzodioxan | scirp.org |
| N-Benzyl-1-(1,4-benzodioxan-2-yl)ethylamine | H₂, Pd/C | 1-(1,4-Benzodioxan-2-yl)ethylamine | prepchem.com |
Regioselective and Stereoselective Synthesis Approaches
Control over regiochemistry and stereochemistry is paramount in modern organic synthesis, as the specific arrangement of atoms in a molecule dictates its properties.
Regioselectivity: The position of the ethylaminomethyl group on the benzodioxan scaffold (e.g., at the 2-position of the dioxane ring or the 6-position of the benzene ring) is determined by the choice of starting material.
Synthesis of 2-substituted derivatives typically starts from precursors like 2-hydroxymethyl-1,4-benzodioxane or 1,4-benzodioxane-2-carboxylic acid. nih.gov These precursors are themselves synthesized from catechol and a three-carbon synthon.
Synthesis of 6-substituted derivatives , such as (2,3-dihydro-1,4-benzodioxin-6-yl)methylamine, begins with a substituted catechol or hydroquinone (B1673460) derivative. sigmaaldrich.com For instance, starting with 3,4-dihydroxybenzoic acid allows for the introduction of a functional group handle at what will become the 6-position of the benzodioxan ring. scirp.org
Stereoselectivity: Many derivatives of 1,4-benzodioxane (B1196944) are chiral, with a stereocenter commonly located at the C2 position. The absolute configuration at this center can be critical.
Resolution: One common strategy is the resolution of a racemic mixture. Racemic 1,4-benzodioxane-2-carboxylic acid can be resolved through the formation of diastereomeric salts using chiral amines. nih.gov
Chiral Pool Synthesis: Synthesis can begin with enantiomerically pure starting materials. Chiral (2S)- and (2R)-2-[(tosyloxy)methyl]-1,4-benzodioxanes serve as valuable precursors for the stereospecific synthesis of enantiomerically pure aminomethyl derivatives. nih.gov
Asymmetric Catalysis: Enantioselective methods, including enzymatic resolutions, are increasingly employed. The kinetic resolution of (±)-1,4-benzodioxan-2-carboxylic acid methyl ester using engineered lipases offers a biocatalytic route to enantiomerically enriched products.
The table below illustrates approaches to achieve stereocontrol.
Table 2: Approaches for Stereoselective Synthesis of Benzodioxane Derivatives| Method | Description | Example | Reference |
|---|---|---|---|
| Diastereomeric Resolution | Separation of enantiomers by forming diastereomeric salts with a chiral resolving agent. | Resolution of racemic 1,4-benzodioxane-2-carboxylic acid with chiral phenylethylamine enantiomers. | nih.gov |
| Chiral Precursors | Synthesis starting from an enantiomerically pure material. | Use of (2S)- and (2R)-2-[(tosyloxy)methyl]-1,4-benzodioxanes for further synthesis. | nih.gov |
Green Chemistry Principles and Sustainable Synthesis Methodologies
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of benzodioxan derivatives.
A prime example of a greener synthetic route to the benzodioxan core is the reaction between glycerol carbonate (GlyC) and catechol. Current time information in Bangalore, IN. This method is advantageous because GlyC is a bio-based and non-toxic reagent. The reaction can be performed without a solvent and at high temperatures, leading to a high yield of the key intermediate 2-hydroxymethyl-1,4-benzodioxane in just one hour, representing a significant improvement in atom economy and process efficiency. Current time information in Bangalore, IN.
Biocatalysis offers another avenue for sustainable synthesis. The use of engineered enzymes, such as Candida antarctica lipase (B570770) B, for the enantioselective hydrolysis of 1,4-benzodioxane-2-carboxylic acid methyl ester is a powerful green method. Current time information in Bangalore, IN. This enzymatic process operates under mild conditions (e.g., 30 °C) and can achieve high enantiomeric excess, providing an environmentally friendly alternative to traditional chemical resolution methods that may use harsh reagents or require multiple crystallization steps. Current time information in Bangalore, IN. These biocatalytic and solvent-free approaches are key to developing more sustainable manufacturing processes for this compound and related compounds.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Ethylaminomethylbenzodioxan
Experimental Design for Comprehensive SAR Profiling
The systematic investigation of the structure-activity relationships of ethylaminomethylbenzodioxan derivatives involves the strategic synthesis and biological evaluation of a series of analogs. The primary goal is to probe the impact of structural modifications on the compound's affinity and selectivity for its biological targets, typically the α1-adrenoceptor subtypes. ebi.ac.uknih.gov
A common experimental design involves the synthesis of a library of compounds where specific parts of the this compound molecule are systematically varied. acs.orgscirp.org Key modifications often focus on:
The Amine Functionality: The nature of the substituent on the nitrogen atom of the ethylaminomethyl side chain is a critical point of variation. This includes the synthesis of a series of N-substituted analogs to explore the effects of alkyl, aryl, and other functional groups on potency and selectivity. acs.org
The Benzodioxan Ring: Modifications to the aromatic part of the benzodioxan ring, such as the introduction of different substituents (e.g., methoxy, chloro, fluoro), help to elucidate the electronic and steric requirements for optimal receptor interaction. researchgate.net
The Ethylamino Linker: The length and conformation of the linker connecting the amine to the benzodioxan core are also investigated, although less commonly, to understand the optimal spatial arrangement of the key pharmacophoric elements.
The synthesized compounds are then subjected to a battery of in vitro biological assays. Radioligand binding assays are fundamental to determine the affinity of the analogs for different α-adrenoceptor subtypes (α1a, α1b, α1d). nih.govnih.gov Functional assays are also employed to characterize the compounds as antagonists or agonists and to assess their potency in a more physiologically relevant context. ebi.ac.ukresearchgate.net
For instance, a study on N-substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives involved preparing a series of compounds and evaluating their binding affinities for D2 and 5-HT1A receptors to identify potential atypical antipsychotic agents. acs.org Similarly, research on WB-4101, a structurally related compound, and its analogs involved synthesizing derivatives with modifications on the benzodioxan ring and the phenoxyethyl moiety to understand their binding profiles at α1- and α2-adrenoceptors. nih.govnih.gov
The data generated from these assays, which typically includes binding affinities (Ki) or inhibitory concentrations (IC50), forms the basis for establishing the SAR.
Table 1: Biological Activity of Selected Benzodioxan Derivatives
| Compound | Modification | Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| WB-4101 | 2-((2,6-dimethoxyphenoxy)ethyl)amino moiety | α1a-AR | 0.18 | nih.gov |
| Compound 3 | N-phenylpiperazine moiety | α1-AR | 1.5 | nih.gov |
| Compound 9 | N-(pyridin-2-yl)piperazine moiety | α1-AR | 0.8 | nih.gov |
| Compound 24 | N-arylpiperazine moiety | D2 | 1.8 | acs.org |
| Compound 24 | N-arylpiperazine moiety | 5-HT1A | 2.5 | acs.org |
Identification of Essential Pharmacophoric Features Governing Biological Interactions
Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. ebi.ac.ukscirp.orgacs.org For this compound and its analogs acting as α1-adrenoceptor antagonists, several key pharmacophoric features have been identified through extensive SAR studies and computational modeling. nih.govnih.govresearchgate.net
The generally accepted pharmacophore model for α1-adrenoceptor antagonists includes:
A Basic Nitrogen Atom: This is a crucial feature, typically protonated at physiological pH, which engages in a key ionic interaction with a conserved acidic residue (e.g., aspartate) in the receptor's binding pocket. The ethylaminomethyl side chain provides this essential basic center. researchgate.net
An Aromatic Ring System: The benzodioxan moiety serves as a hydrophobic anchor, participating in van der Waals and/or π-π stacking interactions with aromatic residues within the receptor.
A Hydrogen Bond Acceptor: The oxygen atoms of the dioxan ring are believed to act as hydrogen bond acceptors, forming important interactions with hydrogen bond donor residues in the receptor, thereby contributing to the binding affinity and orientation of the ligand.
A Specific Spatial Arrangement: The distance and relative orientation between the basic nitrogen and the aromatic ring are critical for high-affinity binding and selectivity among adrenoceptor subtypes. nih.gov
A review of 1,4-benzodioxane (B1196944) derivatives highlights that substitution at the C2 position of the dioxan ring introduces chirality, which often leads to significant differences in the biological activity of the enantiomers (a high eudismic ratio). researchgate.netresearchgate.net This underscores the importance of the stereochemistry of the ethylaminomethyl substituent for optimal interaction with the chiral environment of the receptor binding site.
Pharmacophore models have been developed and validated for α1-adrenoceptor antagonists, which can be used to screen for new compounds and to guide the design of more potent and selective ligands. nih.govnih.gov These models confirm the importance of the aforementioned features and their spatial relationships. For example, a pharmacophore model for α1-adrenoceptor antagonists was validated using a series of benzodioxan-arylpiperazine derivatives, further solidifying the understanding of the key molecular features. nih.gov
Table 2: Key Pharmacophoric Features for α1-Adrenoceptor Antagonists
| Pharmacophoric Feature | Description | Interacting Residue Type (Hypothetical) | Reference |
|---|---|---|---|
| Basic Amine | Positively charged at physiological pH | Aspartic Acid (ionic bond) | researchgate.net |
| Aromatic Ring | Hydrophobic interaction and π-π stacking | Phenylalanine, Tyrosine, Tryptophan | nih.gov |
| Hydrogen Bond Acceptor | Oxygen atoms of the dioxan ring | Serine, Threonine (hydrogen bond) | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For this compound derivatives, QSAR models can be developed to predict the α1-adrenoceptor antagonist activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds.
The development of a QSAR model typically involves the following steps:
Data Set Selection: A set of compounds with known biological activities (e.g., Ki or IC50 values) is compiled. This set is usually divided into a training set for model development and a test set for model validation.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using the test set and various statistical metrics.
For benzodioxan-related α1-adrenoceptor antagonists, QSAR studies have revealed the importance of specific physicochemical properties for biological activity. For example, a QSAR analysis of a set of 1,4-benzodioxan related compounds confirmed that the protonated amine function plays a crucial role in the potency of α1-adrenoceptor antagonism. researchgate.net Another study on openphendioxan analogues, which are structurally related, used 2D and 3D-QSAR to suggest the importance of the number of heteroatoms and passive membrane diffusion for enhancing α1d-AR affinity. ebi.ac.uk
These models can provide valuable insights into the molecular properties that govern receptor binding and can guide the rational design of new derivatives with improved potency and selectivity.
Ligand Efficiency and Lipophilic Efficiency Analysis in SAR Optimization
In modern drug discovery, optimizing for potency alone is often insufficient. It is equally important to consider the "quality" of a molecule, which can be assessed using metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LLE). researchgate.netd-nb.info
Ligand Efficiency (LE) measures the binding energy per heavy atom of a molecule. It is a useful metric for comparing the binding efficiency of compounds of different sizes. A higher LE value indicates that the molecule is making more efficient use of its atoms to bind to the target. youtube.com
Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as pIC50 - logP. A higher LLE value is generally desirable, as it suggests that the compound achieves high potency without excessive lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects. researchgate.net
The analysis of LE and LLE can be integrated into the SAR optimization process for this compound derivatives. By calculating these metrics for a series of analogs, medicinal chemists can identify which structural modifications lead to a more "efficient" increase in potency. For example, a modification that significantly increases potency without a proportional increase in size or lipophilicity will result in improved LE and LLE values.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (2-(2',6'-dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane (WB-4101) |
| N-phenylpiperazine |
| N-(pyridin-2-yl)piperazine |
| N-arylpiperazine |
| openphendioxan |
| benzophenone |
Molecular Mechanisms of Action: Receptor and Enzyme Interactions of Ethylaminomethylbenzodioxan
Receptor Binding and Selectivity Profiling
Ethylaminomethylbenzodioxan belongs to the 1,4-benzodioxan class of compounds, which are recognized for their interaction with α-adrenoceptors. The binding profile of these compounds is significantly influenced by the substitution at the 2-position of the benzodioxan ring. While specific quantitative binding data for this compound is not extensively detailed in the available literature, studies on closely related analogues provide significant insights into its likely receptor selectivity.
Analogues of 2-substituted aminomethyl-1,4-benzodioxanes have been synthesized and evaluated for their blocking activity at α1- and α2-adrenoreceptors. For instance, compounds structurally similar to the well-characterized α1-adrenoceptor antagonist WB4101, which also features a 2-substituted aminomethyl-1,4-benzodioxan core, show a strong preference for α1-adrenoceptors over α2-adrenoceptors. The oxygen atoms within the dioxan ring are believed to play a crucial role in receptor binding, potentially through interactions with polar pockets within the receptor's binding site, thereby stabilizing the drug-receptor complex.
Furthermore, research on other 1,4-benzodioxan derivatives has demonstrated affinity for serotonin (B10506) receptors, specifically the 5-HT1A subtype. This suggests that this compound may also exhibit a multi-target binding profile. The table below summarizes the receptor binding affinities for representative 1,4-benzodioxan analogues, offering a probable, though indirect, profile for this compound.
Table 1: Receptor Binding Affinities of Representative 1,4-Benzodioxan Analogues
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| WB4101 | α1a-adrenoceptor | 0.25 |
| WB4101 | α1b-adrenoceptor | 0.63 |
| WB4101 | α1d-adrenoceptor | 0.18 |
| WB4101 | 5-HT1A | 2.5 |
Data is for the related compound WB4101 and is intended to be representative of the potential binding profile of the benzodioxan class.
Characterization of Agonist, Antagonist, and Modulator Activity
The functional activity of this compound and its analogues at adrenergic receptors is predominantly antagonistic. Studies conducted on isolated tissues, such as the rat vas deferens, have shown that these compounds inhibit the contractile responses induced by α-adrenoceptor agonists like norepinephrine (B1679862). This antagonistic activity is a hallmark of the 2-substituted aminomethyl-1,4-benzodioxan chemical class.
The nature of this antagonism is competitive, meaning that the compound binds to the same site as the endogenous ligand (agonist) and thereby blocks its action. An increase in the concentration of the agonist can overcome the inhibitory effect of the antagonist. There is no evidence in the reviewed literature to suggest that this compound acts as an agonist or a positive allosteric modulator at adrenergic or serotonin receptors.
Allosteric Modulation Mechanisms and Biased Signaling
The concepts of allosteric modulation and biased signaling represent more complex aspects of receptor pharmacology. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and in doing so, they can alter the affinity or efficacy of the endogenous ligand. Biased signaling, on the other hand, refers to the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor.
Currently, there is a lack of specific research investigating whether this compound or its close analogues engage in allosteric modulation of adrenergic or serotonin receptors. The primary mechanism of action described is competitive antagonism at the orthosteric site. Similarly, studies focusing on biased signaling for this specific class of compounds are not available. Future research may explore these more nuanced pharmacological properties.
Ligand-Receptor Conformational Dynamics and Signal Transduction
The binding of an antagonist like this compound to an adrenergic receptor induces a conformational state in the receptor that is inactive and unable to initiate intracellular signaling. The interaction is governed by the chemical structure of the ligand and the topology of the receptor's binding pocket. For 1,4-benzodioxan derivatives, the stability of the ligand-receptor complex is thought to be influenced by the orientation of the dioxan ring and its oxygen atoms.
Upon binding, the antagonist prevents the conformational changes that are normally induced by an agonist. Agonist binding typically leads to the activation of G-proteins coupled to the receptor (Gq for α1-adrenoceptors), which in turn triggers downstream signaling cascades involving phospholipase C and the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG). By preventing this initial step of receptor activation, antagonists like this compound effectively block the entire signal transduction pathway. The specific dynamics of the conformational changes induced by this compound binding would require advanced biophysical studies, such as X-ray crystallography or cryo-electron microscopy, which have not been reported for this compound.
Enzyme Inhibition and Activation Studies
A comprehensive review of the scientific literature did not yield any studies specifically investigating the interaction of this compound with enzymes. The primary pharmacological research on this compound and its analogues has been focused on their effects on G-protein coupled receptors.
Enzymatic Kinetics and Mechanism Determination
There is no available data on the enzymatic kinetics or the mechanism of interaction between this compound and any specific enzymes.
Active Site Interactions and Binding Modalities
Information regarding the active site interactions and binding modalities of this compound with any enzymes is not present in the current body of scientific literature.
In-depth Analysis of this compound's Molecular Mechanisms Remains Elusive Due to Lack of Specific Research Data
Despite a comprehensive search of scientific literature and databases, detailed information regarding the specific molecular mechanisms of action for the chemical compound this compound, also known by its IUPAC name N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethanamine, is not available in the public domain. Consequently, a thorough and scientifically accurate article focusing solely on its intracellular signal transduction pathways, as requested, cannot be generated at this time.
The provided outline requires a detailed exploration of receptor and enzyme interactions, specifically focusing on downstream signaling cascades such as G-protein coupling and arrestin recruitment, as well as the cross-talk and integration of these pathways with other cellular signaling networks. However, publicly accessible research has not specifically characterized these aspects for this compound.
While the broader class of compounds known as benzodioxan derivatives has been associated with a range of pharmacological activities, often targeting adrenergic and serotonin receptors, extrapolating these general characteristics to this compound without specific experimental evidence would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound. For instance, a related benzodioxan derivative, WB4101, is a known antagonist of the alpha-1A adrenergic receptor. Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate a cascade of intracellular events.
A general overview of alpha-1 adrenergic receptor signaling, a potential but unconfirmed target for compounds of this class, involves:
G-protein Coupling: Typically, alpha-1 adrenergic receptors couple to Gq/11 proteins. Upon agonist binding, the receptor undergoes a conformational change, activating the G-protein. This leads to the activation of phospholipase C (PLC).
Downstream Signaling Cascades: PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG remains in the plasma membrane and, along with the increased intracellular calcium, activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, cell growth, and proliferation.
Arrestin Recruitment: Like many GPCRs, alpha-1 adrenergic receptors are subject to desensitization. Following prolonged agonist stimulation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G-protein coupling, leading to a dampening of the signal. β-arrestins can also initiate their own signaling pathways and mediate receptor internalization.
Signaling Crosstalk: The signaling pathways initiated by alpha-1 adrenergic receptors can intersect with other cellular signaling networks. For example, there is evidence of crosstalk between adrenergic and angiotensin receptor signaling pathways, which can have significant physiological implications in the cardiovascular system.
It is crucial to reiterate that the above description pertains to the general signaling of a potential receptor class and not specifically to this compound. Without dedicated research on this compound, it is impossible to provide the detailed, compound-specific information required by the article outline. Further investigation into the pharmacological profile of this compound is necessary to elucidate its precise molecular mechanisms of action.
Preclinical Pharmacological Research in Model Systems Investigating Ethylaminomethylbenzodioxan
In Vitro Cellular Models for Mechanistic Elucidation
In vitro cellular models are indispensable for dissecting the molecular mechanisms of drug action in a controlled environment. frontiersin.orgmdpi.com These models, ranging from simple monolayer cultures to more complex three-dimensional (3D) systems, allow for the detailed study of cellular and biochemical responses to a compound. frontiersin.orgmdpi.com
Cell-based Assays for Biochemical and Cellular Activity
Cell-based assays are fundamental in determining the biochemical and cellular activity of a compound. irbm.comsigmaaldrich.com These assays can measure a wide range of parameters, from target engagement and enzyme activity to cellular health and phenotypic changes. irbm.comsigmaaldrich.com
In the context of Ethylaminomethylbenzodioxan (WB-4101), various cell-based assays have been employed to characterize its activity. Radioligand binding assays are a common technique used to determine the affinity of the compound for its target receptors. For example, studies have utilized [3H]WB4101 to label α1-adrenergic receptors in membrane preparations from various tissues, including rat cerebral cortex and mesenteric arteries. nih.govahajournals.org Competition binding assays, where the ability of unlabeled WB-4101 to displace a radiolabeled ligand is measured, have been instrumental in determining its binding affinity (Ki) and selectivity for different receptor subtypes. nih.gov
Functional assays in cell-based systems are crucial for understanding the physiological consequences of receptor binding. In human subcutaneous resistance arteries, WB-4101 has been shown to antagonize norepinephrine-mediated contractile responses in a concentration-dependent manner. researchgate.net This type of assay provides direct evidence of the compound's ability to block the physiological effects of an agonist at its target receptor. researchgate.net
The table below summarizes key findings from cell-based assays investigating this compound:
| Assay Type | Model System | Key Findings |
| Radioligand Binding | Rat cerebral cortex homogenates | [3H]WB4101 selectively labels the 5-HT1A serotonin (B10506) receptor subtype in the presence of prazosin (B1663645) to mask α1-adrenergic sites. nih.gov |
| Competition Binding | Rat mesenteric artery membranes | WB-4101 competes with [3H]-epinephrine for binding to α-adrenergic receptors. ahajournals.org |
| Functional Contractility Assay | Human subcutaneous resistance arteries | WB-4101 acts as an antagonist to norepinephrine-mediated contractile responses. researchgate.net |
Biochemical Pathway Analysis in Defined Cellular Contexts
Biochemical pathway analysis aims to elucidate the downstream signaling cascades affected by a compound's interaction with its target. nih.govwikipedia.org This can involve measuring changes in second messengers, protein phosphorylation, and gene expression. irbm.com
Research on this compound (WB-4101) has provided insights into the biochemical pathways it modulates. Studies have shown that the binding of agonists to the α1-adrenergic receptor is coupled to a guanine (B1146940) nucleotide-regulatory subunit (G protein). nih.gov The activity of WB-4101 can be influenced by guanine nucleotides like GTP, which can reduce the binding of the compound, a characteristic of receptors linked to G protein signaling. nih.gov
Furthermore, investigations in canine Purkinje fibers have suggested that a WB-4101-sensitive α1-adrenergic receptor subtype modulates cellular repolarization. nih.gov This effect is potentially mediated through G proteins, as pretreatment with pertussis toxin, which inactivates certain G proteins, alters the cellular response to α1-adrenergic stimulation. nih.gov This points to the involvement of G protein-coupled signaling pathways in the downstream effects of WB-4101.
The interaction of this compound with serotonin receptors also highlights its influence on specific biochemical pathways. The compound's ability to label 5-HT1A receptors, which are known to modulate cellular function via guanine nucleotide-regulatory subunits, further implicates its role in G protein-coupled signaling cascades. nih.gov
In Vivo Mechanistic Investigations in Animal Models
In vivo animal models are crucial for understanding the complex physiological and pharmacological effects of a compound in a whole organism. nih.govnih.gov They allow for the investigation of drug metabolism, pharmacokinetics, and systemic effects that cannot be fully recapitulated in in vitro systems. nih.govfrontiersin.org
Exploration of Pharmacodynamic Markers and Biological Responses
Pharmacodynamic (PD) markers are measurable indicators of a drug's effect on its target and the subsequent biological response. cancer.govnih.govresearchgate.net In animal models, these markers can be used to assess target engagement and to link it to a physiological outcome. cancer.gov
For this compound (WB-4101), a key biological response studied in animal models is its effect on the cardiovascular system. In rats, WB-4101 has been shown to influence vascular sensitivity to catecholamines. ahajournals.org For instance, the contractile response of mesenteric arteries to norepinephrine (B1679862) can be altered by WB-4101, demonstrating its in vivo antagonism at α1-adrenergic receptors. ahajournals.org
Another significant biological response investigated is its effect on the central nervous system and related behaviors. In mice, local administration of WB-4101 into the accessory olfactory bulb was found to block the estrous-specific spontaneous spike pattern of mitral-tufted neurons, suggesting a role for α1-adrenergic receptors in modulating this neuronal activity. diva-portal.org
The following table details some of the pharmacodynamic markers and biological responses observed with this compound in animal models:
| Animal Model | Pharmacodynamic Marker/Biological Response | Key Findings |
| Rat | Contractile response of seminal vesicle | WB-4101 inhibits the contractile response to electrical nerve stimulation in a dose-dependent manner. nih.gov |
| Mouse | Spontaneous spike pattern in accessory olfactory bulb neurons | WB-4101 abolishes high-frequency bursts of firing in mitral-tufted neurons during estrus. diva-portal.org |
| Rat | Vascular sensitivity to catecholamines | WB-4101 competes for binding to α-adrenergic receptors in mesenteric arteries, influencing vascular responses. ahajournals.org |
Analysis of Molecular and Cellular Changes in Response to Compound Administration
The administration of a compound can lead to various molecular and cellular changes within tissues and organs. f1000research.comnih.gov These changes can be assessed through techniques like histology, immunohistochemistry, and molecular biology to understand the compound's mechanism of action at a deeper level. f1000research.com
In studies with this compound (WB-4101), molecular analyses have focused on its interaction with adrenergic and serotonergic receptors in the brain. nih.gov For example, the binding affinity and density of these receptors can be quantified in different brain regions following compound administration, providing insights into its neuropharmacological profile. nih.gov
Cellular changes in response to WB-4101 have been observed in the context of neuronal function. In canine Purkinje fibers, the compound affects the action potential duration, indicating a direct influence on the electrophysiological properties of these cardiac cells. nih.gov This effect is linked to the modulation of a specific α1-adrenergic receptor subtype. nih.gov In the mouse accessory olfactory bulb, WB-4101-induced blockade of α1-adrenergic receptors leads to a significant reduction in the inhibitory postsynaptic currents in granule cells, demonstrating a clear cellular effect on synaptic transmission. diva-portal.org
Utilization of Disease Models for Pathway Interrogation and Target Validation
Disease models in animals are invaluable for investigating how a compound might affect a pathological process and for validating its molecular targets in a relevant context. f1000research.comnih.gov These models can mimic certain aspects of human diseases, allowing for the preclinical evaluation of a compound's therapeutic potential. nih.gov
While specific disease model studies focusing solely on this compound are not extensively detailed in the provided search results, its use in models of physiological processes provides a basis for its potential application in disease models. For example, its ability to inhibit the contractile response of the rat seminal vesicle suggests its potential therapeutic utility in conditions like premature ejaculation. nih.gov This model allows for the interrogation of the sympatholytic pathway involved in this process and validates the α1-adrenergic receptor as a target. nih.gov
Furthermore, the investigation of WB-4101 in models of neuronal activity, such as the study on the mouse accessory olfactory bulb, provides a framework for its use in neurological disease models where α1-adrenergic signaling is implicated. diva-portal.org The compound's ability to modulate neuronal firing patterns could be explored in models of epilepsy or other disorders characterized by neuronal hyperexcitability. diva-portal.org The repurposing of WB-4101 derivatives as potential "antidiabesity" agents targeting dipeptidyl peptidase IV (DPP IV) and carbonic anhydrases (CAs) also highlights how a compound's scaffold can be modified for use in different disease contexts, in this case, type 2 diabetes mellitus. acs.org
Computational Chemistry and Molecular Modeling Applications in Ethylaminomethylbenzodioxan Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode and affinity of small molecule ligands, such as those derived from the ethylaminomethylbenzodioxan scaffold, to the active site of a target protein.
Molecular docking simulations are crucial for predicting how benzodioxan-based ligands fit into the binding pocket of a biological target and for estimating the strength of this interaction, often expressed as a docking score or binding energy. nih.gov For instance, in a study of novel 1,4-benzodioxan derivatives designed as potential antibacterial agents, molecular docking was used to screen them against eleven common antibacterial targets. The results indicated that the compounds had the strongest binding energy with Tyrosine-tRNA synthetase, suggesting a potential mechanism of action. researchgate.net
Similarly, docking studies on 1,3,4-oxadiazole (B1194373) derivatives incorporating a 1,4-benzodioxan moiety identified their potential as telomerase inhibitors for cancer therapy. nih.govresearchgate.net One of the most active compounds, 6k, was positioned into the active site of telomerase (PDB ID: 3DU6) to elucidate its probable binding model. nih.govresearchgate.net Another study focused on benzodioxane-benzamide derivatives as inhibitors of the bacterial division protein FtsZ. Computational docking suggested that these molecules could fit well into a hydrophobic subpocket of the protein, with calculated docking scores helping to prioritize candidates for synthesis. mdpi.com
The predictive power of these simulations allows researchers to prioritize compounds with the most promising binding affinities for further experimental validation, streamlining the drug discovery process.
Table 1: Predicted Binding Affinities of Benzodioxan Derivatives against Various Targets This table presents a compilation of representative data from different studies to illustrate the application of molecular docking.
| Compound Class | Target Protein | Predicted Binding Affinity/Score | Reference |
|---|---|---|---|
| 1,4-Benzodioxan-Schiff Base | Tyrosine-tRNA Synthetase | -47.3776 kcal/mol (CDOCKER Energy) | researchgate.net |
| 1,3,4-Oxadiazole-Benzodioxan | Telomerase (3DU6) | IC₅₀ = 1.27 µM (Experimental correlation) | nih.gov |
| Benzodioxane-Benzamide | S. aureus FtsZ | -8.6 kcal/mol (Docking Score) | mdpi.com |
| Phenylpiperazine-Benzodioxan | Cyclooxygenase-2 (COX-2) | -10.2 kcal/mol (Docking Score) | nih.gov |
Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-protein complex, revealing crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. arabjchem.org This information is vital for understanding the structural basis of molecular recognition and for designing modifications to enhance potency and selectivity.
For example, in the development of benzodioxane-benzamide inhibitors for the FtsZ protein, docking analyses confirmed that a 2,6-difluorobenzamide (B103285) portion of the molecules could form three critical hydrogen bonds with residues Val207, Asn263, and Leu209 in the active site. mdpi.com The benzodioxan scaffold itself was accommodated within a hydrophobic pocket surrounded by residues including Met98, Phe100, Val129, and Ile197. mdpi.com
In another study, docking simulations of a potent 1,3,4-thiadiazole (B1197879) derivative containing a 1,4-benzodioxan moiety (compound 2p) into the active site of Focal Adhesion Kinase (FAK) were performed to determine its binding model, rationalizing its observed biological activity. nih.gov Similarly, computational studies of a phenylpiperazine-benzodioxan derivative (compound 3k) showed its interaction with key residues in the active site of the COX-2 enzyme, supporting its anti-inflammatory properties. nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. arabjchem.org This technique is used to assess the stability of the predicted binding pose and to understand the conformational flexibility of both the ligand and the protein.
The functional structure of proteins is the result of marginally stable folded conformations. nih.gov MD simulations are employed to validate the stability of a protein-ligand complex predicted by docking. arabjchem.org By running simulations over nanoseconds, researchers can observe whether the ligand remains securely bound in its initial pose or if it shifts or dissociates. Key metrics, such as the root-mean-square deviation (RMSD) of the protein and ligand atoms, are calculated to quantify this stability. nih.gov
In a study of benzodioxane carboxylic acid-based hydrazones, MD simulations were conducted for 100 nanoseconds to evaluate the stability of the top-ranked docked complexes. arabjchem.org The analysis of RMSD values indicated that the complexes reached a stable state, confirming the reliability of the docking predictions. Such simulations provide confidence that the interactions observed in the static dock are maintained in a more physiologically realistic, dynamic environment. arabjchem.org The stability of a protein's conformation is crucial as denaturation can lead to a loss of function. youtube.com
MD simulations can reveal the dynamic behavior of a ligand like this compound within the binding site, showing how it adapts its conformation to optimize interactions. arabjchem.org This flexibility can be crucial for its biological activity. The simulations can also highlight the movement of key protein residues in response to ligand binding.
Furthermore, binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often performed on snapshots from the MD trajectory. arabjchem.orgmdpi.com These calculations can provide a more accurate estimation of binding affinity than docking scores alone because they account for solvent effects and the dynamic nature of the complex. For the benzodioxane hydrazone derivatives, MM/GBSA analysis was used to calculate binding free energies, providing a deeper energetic and structural characterization of the protein-ligand complexes. arabjchem.org This approach helps to refine the understanding of the driving forces behind the binding event.
De Novo Drug Design Approaches Based on this compound Scaffold
De novo drug design involves the creation of novel molecular structures tailored to fit a specific biological target. nih.gov The 1,4-benzodioxan ring, the core of this compound, is considered a "privileged scaffold". researchgate.net This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them excellent starting points for drug design campaigns. researchgate.net
The versatility of the benzodioxan scaffold allows it to be used as a central template in fragment-based or scaffold-based design. nih.govresearchgate.net Computational approaches can be used to "grow" or link chemical fragments from this core structure to generate novel molecules with high predicted affinity and specificity for a target. For example, based on initial modeling results showing a narrow and hydrophobic cavity in the FtsZ protein, researchers designed new benzodioxane-benzamide derivatives by elongating a linker or adding hydrophobic substituents to the benzodioxan scaffold to achieve a better fit. mdpi.com This rational, computationally-guided approach led to the synthesis of compounds with improved antimicrobial activity. mdpi.com The use of the benzodioxan scaffold in designing agonists and antagonists for various neuronal receptors and as a template for antitumor and antibacterial agents highlights its broad applicability in drug discovery. nih.gov
Virtual Screening and Library Design for Novel Analogues
Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel therapeutic agents. In the context of this compound research, these in silico techniques are pivotal for the exploration of vast chemical spaces to identify new analogues with potentially improved biological activity and selectivity. Virtual screening and the design of compound libraries are key strategies that enable the rapid and cost-effective identification of promising lead candidates, significantly narrowing the scope for synthetic efforts and biological testing.
The process of designing novel analogues of this compound often begins with the construction of a virtual library. This is a digital collection of chemical structures that are systematically generated by modifying the core scaffold. Starting with the this compound framework, medicinal chemists can computationally introduce a wide variety of substituents at different positions, alter linker lengths, or replace entire functional groups to create a large and diverse set of virtual compounds. The goal is to generate a library that covers a broad range of chemical and physical properties relevant to biological activity.
Once a virtual library is established, it can be subjected to virtual screening, a computational technique used to identify molecules that are most likely to bind to a specific biological target. This process can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Virtual Screening
Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown. These techniques rely on the knowledge of existing active molecules. One powerful ligand-based method is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target receptor and elicit a biological response.
For instance, in the development of novel α1-adrenoceptor antagonists based on the benzodioxan scaffold, a pharmacophore model can be generated from a set of known potent antagonists. This model then serves as a 3D query to screen a virtual library of this compound analogues. Compounds from the library that successfully map onto the pharmacophore model are identified as "hits" and prioritized for further investigation. This approach was successfully used to validate a pharmacophore model for α1-adrenoceptor antagonists using a series of newly synthesized 1,4-benzodioxan-arylpiperazine derivatives, confirming the robustness of the model in identifying key molecular features for biological activity. documentsdelivered.com
Structure-Based Virtual Screening
When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based virtual screening, particularly molecular docking, is a preferred method. Molecular docking simulates the binding of each compound from the virtual library into the active site of the target protein. Sophisticated scoring functions are then used to estimate the binding affinity and predict the most favorable binding pose of each analogue.
This approach allows for a more direct and rational design of novel compounds. For example, in the development of benzodioxane-benzamide derivatives as inhibitors of the bacterial protein FtsZ, computational studies, including docking, were instrumental. nih.gov Researchers used modeling results to understand how the benzodioxane scaffold fits into a narrow and hydrophobic pocket of the FtsZ protein. This insight guided the design of new analogues with modified linkers and additional lipophilic groups to enhance hydrophobic interactions and improve binding affinity. nih.gov The docking scores, along with other predicted properties, were used to prioritize which novel analogues to synthesize and test. nih.gov
Detailed Research Findings and Data
The output of a virtual screening campaign is a ranked list of candidate molecules. These results are often presented in tables that summarize key computational metrics, guiding the selection of a smaller, more manageable set of compounds for synthesis and experimental validation.
In a study focused on designing novel benzodioxane-benzamide FtsZ inhibitors, researchers performed computational analyses to predict the physicochemical and drug-like profiles of their designed compounds. nih.gov The results, which included predictions for properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, were crucial for prioritizing candidates with favorable pharmacokinetic properties. nih.gov
Below is an interactive data table illustrating the type of data generated from computational studies on a series of designed benzodioxane-based FtsZ inhibitors.
This table is representative of data from computational studies on benzodioxane-based FtsZ inhibitors and is adapted from findings in the literature. nih.gov Docking scores are hypothetical examples to illustrate typical output.
By integrating virtual screening with library design, researchers can efficiently navigate the vast possibilities of chemical structures to identify novel this compound analogues. This synergy of computational and synthetic chemistry accelerates the discovery of new lead compounds with desired biological activities, ultimately advancing the development of new therapeutic agents.
Advanced Analytical Methodologies for Research Characterization of Ethylaminomethylbenzodioxan
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental insights into the molecular architecture of Ethylaminomethylbenzodioxan by probing the interactions of the molecule with electromagnetic radiation. Each technique offers unique information, and together they enable an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For this compound (C₁₁H₁₅NO₂), NMR analysis provides definitive evidence of its atomic connectivity and framework.
A ¹H NMR spectrum would reveal the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. The aromatic protons on the benzodioxan ring typically appear in the downfield region (δ 6.8-7.0 ppm). The protons of the dioxan ring and the ethylaminomethyl side chain would produce characteristic signals in the upfield region. For instance, the methine proton (CH) adjacent to the oxygen and the side chain would be a key multiplet, while the methylene (CH₂) and methyl (CH₃) protons of the ethyl group would show a characteristic quartet and triplet pattern, respectively.
¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon atoms in the molecule. The spectrum for this compound would display eleven distinct signals corresponding to its eleven carbon atoms. A ¹³C NMR spectrum for this compound is available in the SpectraBase database nih.gov. The aromatic carbons appear downfield (>115 ppm), while the aliphatic carbons of the dioxan ring and the ethylaminomethyl group appear at higher field strengths. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
Table 7.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | ~ 6.8 - 7.0 (multiplet, 4H) | ~ 117 - 123 |
| Aromatic C-O | - | ~ 142 - 144 |
| O-CH-CH₂ | ~ 4.3 - 4.5 (multiplet, 1H) | ~ 70 - 72 |
| O-CH₂-CH | ~ 4.0 - 4.2 (multiplet, 2H) | ~ 64 - 66 |
| CH-CH₂-N | ~ 2.9 - 3.1 (multiplet, 2H) | ~ 52 - 54 |
| N-CH₂-CH₃ | ~ 2.6 - 2.8 (quartet, 2H) | ~ 45 - 47 |
| N-CH₂-CH₃ | ~ 1.1 - 1.3 (triplet, 3H) | ~ 14 - 16 |
Note: Predicted values are based on the general chemical environment and data from analogous benzodioxane structures. Actual experimental values may vary.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₅NO₂, corresponding to a monoisotopic mass of approximately 193.11 Da nih.gov.
In an electron ionization (EI) mass spectrum, the highest m/z value typically corresponds to the molecular ion (M⁺•), which for this compound would be m/z 193. The fragmentation of the molecular ion provides a unique fingerprint. A characteristic fragmentation pathway for this compound involves alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom miamioh.edu. This would lead to the loss of an ethyl radical to form a stable iminium ion, which would be observed as the base peak in the spectrum. Another significant fragmentation would be the cleavage of the bond between the dioxan ring and the aminomethyl side chain.
The NIST Mass Spectrometry Data Center contains GC-MS data for N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine, confirming its fragmentation pattern under electron ionization nih.gov.
Table 7.2: Expected Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 193 | [C₁₁H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |
| 148 | [C₈H₈O₂]⁺• | Loss of ethylaminomethylene radical |
| 135 | [C₈H₇O₂]⁺ | Loss of ethylamine (B1201723) |
| 86 | [C₅H₁₂N]⁺ | α-cleavage, loss of benzodioxanyl radical |
| 58 | [C₃H₈N]⁺ | α-cleavage, loss of C₈H₇O₂ radical |
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of specific functional groups, making FT-IR an excellent tool for identifying the types of bonds present in a molecule. A vapor phase IR spectrum for this compound is available in the SpectraBase database nih.gov.
The spectrum of this compound would exhibit several key absorption bands:
C-H stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and dioxan moieties appears just below 3000 cm⁻¹.
N-H stretching: A weak to medium band for the secondary amine (N-H) stretch is expected in the region of 3300-3500 cm⁻¹.
C-O stretching: Strong absorptions corresponding to the aryl-alkyl ether C-O-C asymmetric and symmetric stretching of the dioxan ring would be prominent in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
C-N stretching: The aliphatic C-N stretching vibration is typically found in the 1020-1250 cm⁻¹ range.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.
Table 7.3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~ 3350 | N-H Stretch | Secondary Amine |
| ~ 3050 | C-H Stretch | Aromatic |
| ~ 2850-2970 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~ 1500-1600 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-O-C Stretch (asymmetric) | Aryl-alkyl ether |
| ~ 1150 | C-N Stretch | Aliphatic Amine |
| ~ 1050 | C-O-C Stretch (symmetric) | Alkyl ether |
Table 7.4: Example Crystallographic Data for a Benzodioxane Derivative (TNBD)
| Parameter | Value |
|---|---|
| Compound | 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine |
| Molecular Formula | C₈H₄N₄O₁₀ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Density (calculated) | 1.85 g/cm³ |
Source: Data for 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine, provided as an example of the technique's application. nih.gov
Advanced Chromatographic Separations for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and the quantification of the target compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of small molecule pharmaceuticals. It is used to separate this compound from synthesis precursors, byproducts, or degradation products, thereby establishing its purity profile. It is also the primary method for quantitative analysis.
Given the presence of a basic amine group and moderate polarity, a reversed-phase HPLC (RP-HPLC) method is most suitable. A typical setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase would be adjusted to ensure the analyte is in a consistent, charged state (typically pH < 7) to achieve good peak shape and retention. Detection is commonly performed using an ultraviolet (UV) detector, as the benzodioxan ring contains a strong chromophore.
Table 7.5: A Typical HPLC Method for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | e.g., 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~275 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. actascientific.comresearchgate.net For the analysis of this compound, GC can be employed to assess its purity and identify any volatile impurities that may be present from the synthesis process.
The successful separation of this compound by GC is contingent on several factors, including the choice of the capillary column and the temperature programming of the GC oven. A mid-polarity column, such as one coated with a phenyl methyl polysiloxane stationary phase, is often suitable for compounds with aromatic and amine functionalities. The temperature program would be optimized to ensure adequate separation from closely related substances and solvent peaks.
Detection can be achieved using various detectors. A Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) would provide enhanced selectivity for a nitrogen-containing compound like this compound. For unambiguous identification, coupling the GC to a Mass Spectrometer (MS) is the preferred approach. researchgate.netcdc.gov
In some cases, derivatization may be necessary to improve the volatility and thermal stability of the analyte. actascientific.commdpi.com The secondary amine in this compound could be susceptible to interactions with the stationary phase, leading to peak tailing. Acylation or silylation are common derivatization techniques that can mitigate these effects and improve chromatographic performance. nih.gov
Table 1: Illustrative GC-FID Purity Analysis of a Synthesized this compound Sample
| Peak No. | Retention Time (min) | Compound Identity | Area % |
| 1 | 4.25 | Solvent (e.g., Dichloromethane) | - |
| 2 | 8.92 | Unidentified Impurity 1 | 0.15 |
| 3 | 10.54 | Starting Material Remnant | 0.28 |
| 4 | 12.88 | This compound | 99.45 |
| 5 | 13.51 | Unidentified Impurity 2 | 0.12 |
Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern analytical chemistry. nih.govspringernature.comnih.govasiapharmaceutics.info For analyzing this compound, particularly within complex mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer unparalleled specificity and sensitivity. actascientific.compharmoutsourcing.comkuleuven.be
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.net As the separated components elute from the GC column, they are ionized, and their mass-to-charge ratios are determined. The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of this compound and elucidate the structure of unknown impurities. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For this compound, characteristic fragments would likely arise from the cleavage of the ethylamino group and fragmentation of the benzodioxan ring system.
LC-MS/MS is particularly well-suited for the analysis of less volatile or thermally labile compounds that are not amenable to GC analysis. pharmoutsourcing.comkuleuven.benih.gov It combines the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. pharmoutsourcing.com This technique is essential for detecting and quantifying trace levels of this compound in complex matrices. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the analyte is selected, fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and enhances selectivity. kuleuven.be
Table 2: Representative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Setting |
| LC System | |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [M+H]⁺ for this compound |
| Product Ion (Q3) | Characteristic fragment ion |
| Collision Energy | Optimized for maximum product ion intensity |
Chemometric Approaches in Analytical Data Interpretation
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.govresearchgate.net When analyzing a compound like this compound using techniques that generate large datasets (e.g., chromatography, spectroscopy), chemometrics can be a powerful tool for data interpretation. pharmacyjournal.netresearchgate.net
In the context of this compound research, chemometric techniques can be applied to:
Pattern Recognition: Techniques like Principal Component Analysis (PCA) and Cluster Analysis can be used to classify samples based on their analytical profiles. pharmacyjournal.netresearchgate.net For instance, PCA can differentiate between batches of synthesized this compound based on subtle variations in their impurity profiles as detected by GC or LC.
Multivariate Calibration: Methods such as Partial Least Squares (PLS) regression can be used to build predictive models. pharmacyjournal.net This could be applied, for example, to correlate spectroscopic data (like Near-Infrared or Raman spectra) with the concentration of this compound, allowing for rapid, non-destructive quantification.
Data Exploration: Exploratory data analysis helps in identifying trends, outliers, and relationships within the data that might not be apparent from univariate analysis. This is particularly useful in stability studies or in understanding the effect of process parameters on the final product.
The application of chemometrics allows for a more comprehensive interpretation of the analytical data, moving beyond simple quantification to a deeper understanding of the system under investigation. nih.govresearchgate.net
Table 3: Conceptual Data Matrix for PCA of this compound Batches Based on Impurity Profile
| Sample (Batch) | Impurity 1 (Area %) | Impurity 2 (Area %) | Impurity 3 (Area %) | ... | Impurity n (Area %) |
| Batch A | 0.15 | 0.28 | 0.05 | ... | 0.11 |
| Batch B | 0.18 | 0.31 | 0.06 | ... | 0.13 |
| Batch C | 0.14 | 0.25 | 0.04 | ... | 0.10 |
| Batch D | 0.21 | 0.35 | 0.08 | ... | 0.15 |
Application in Complex Biological Matrices for Mechanistic Studies
Understanding the behavior of this compound in a biological system is crucial for any mechanistic study. This requires analytical methods capable of accurately and precisely quantifying the compound in complex biological matrices such as blood, plasma, urine, or tissue homogenates. xjtu.edu.cnjapsonline.combioanalyticalresearch.com These matrices contain a multitude of endogenous components like proteins, lipids, and salts that can interfere with the analysis, a phenomenon known as the matrix effect. bioanalyticalresearch.comnih.gov
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. pharmoutsourcing.comnih.govresearchgate.net A robust bioanalytical method for this compound would involve:
Sample Preparation: This is a critical step to remove interfering components and concentrate the analyte. bioanalyticalresearch.com Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. bioanalyticalresearch.comnih.gov The choice of method depends on the analyte's properties and the nature of the biological matrix.
Chromatographic Separation: A high-efficiency HPLC or UHPLC separation is used to resolve the analyte from any remaining matrix components before it enters the mass spectrometer.
Detection and Quantification: As described previously, tandem mass spectrometry operating in SRM mode provides the necessary selectivity to quantify the analyte, even at very low concentrations, in the presence of a complex biological background. pharmoutsourcing.com
By developing and validating such a method, researchers can accurately measure the concentration of this compound over time in various biological compartments. This data is fundamental for pharmacokinetic studies, which in turn provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound, forming a basis for understanding its mechanism of action. nih.gov
Table 4: Representative Validation Data for an LC-MS/MS Method for this compound in Human Plasma
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% CV) | < 15% |
| Extraction Recovery | 85 - 95% |
| Matrix Effect | Minimal (< 10% suppression/enhancement) |
Q & A
Q. What computational methods are suitable for studying this compound’s molecular interactions?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. Validate results via molecular dynamics (MD) simulations (e.g., GROMACS) over ≥100 ns trajectories. Use quantum mechanical calculations (DFT) to analyze electronic properties and reaction mechanisms. Cross-reference computational predictions with experimental data (e.g., SPR, ITC) .
Q. How can researchers identify emerging trends in this compound research?
- Methodological Answer : Perform bibliometric analyses using VOSviewer or CiteSpace to map keyword co-occurrence, author collaborations, and citation networks. Filter Web of Science (WOS) data by publication year, impact factor, and research domain. Highlight clusters related to mechanistic studies, toxicity profiles, or novel applications .
Data Management and Validation
Q. What strategies ensure robust data management for this compound studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw data in repositories like RADAR4Chem with persistent identifiers (DOIs). Include metadata such as instrument calibration dates, software versions, and experimental deviations. For large datasets (e.g., MD trajectories), use lossless compression and checksums for integrity verification .
Q. How should researchers address uncertainties in spectroscopic or chromatographic data?
- Methodological Answer : Quantify uncertainties via error propagation models (e.g., Monte Carlo simulations). Report signal-to-noise ratios, baseline corrections, and integration thresholds for spectral/chromatographic peaks. For ambiguous signals, conduct orthogonal analyses (e.g., 2D NMR or LC-MS/MS) to confirm assignments .
Ethical and Methodological Compliance
Q. What ethical guidelines apply to studies involving this compound derivatives?
- Methodological Answer : For biological studies, comply with institutional review board (IRB) protocols for cell/animal use. Disclose conflicts of interest and funding sources. For chemical safety, follow Globally Harmonized System (GHS) labeling and Material Safety Data Sheets (MSDS). Cite prior work comprehensively to avoid plagiarism .
Q. How can researchers ensure methodological transparency in publications?
- Methodological Answer : Use the STAR Methods framework to detail experimental design, statistical criteria, and reagent validation. Provide raw data in supplementary files or public repositories. Disclose software parameters (e.g., Gaussian basis sets, docking scoring functions) and algorithm versions. Peer-review methods sections for clarity and reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
